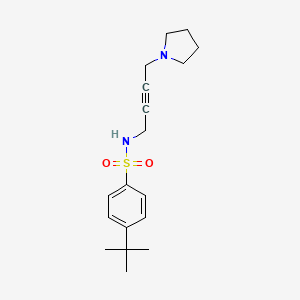
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a pyrrolidinyl-butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrolidinyl-Butynyl Intermediate: This step involves the reaction of 4-bromo-1-butyne with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)but-2-yne.
Sulfonamide Formation: The intermediate is then reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinyl-butynyl chain may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide:
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its chemical properties and applications.
4-(tert-butyl)benzenesulfonamide: Lacks the pyrrolidinyl-butynyl chain, which may reduce its biological activity.
Uniqueness
The presence of both the tert-butyl group and the pyrrolidinyl-butynyl chain in this compound makes it unique compared to similar compounds. This unique structure may enhance its stability, binding affinity, and specificity in various applications.
生物活性
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a tert-butyl substituent, and a pyrrolidinyl-butynyl chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Pyrrolidinyl-Butynyl Intermediate : Reaction of 4-bromo-1-butyne with pyrrolidine under basic conditions.
- Sulfonamide Formation : The intermediate is reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the pyrrolidinyl-butynyl chain may enhance the compound's binding affinity and specificity.
Potential Therapeutic Applications
Research indicates that this compound may possess various therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer Properties : Investigations into its cytotoxic effects against various cancer cell lines have shown promising results, indicating potential as an anticancer agent.
Table 1: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(tert-butyl)benzenesulfonamide | Lacks pyrrolidinyl chain | Moderate anti-inflammatory |
| N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide | Lacks tert-butyl group | Lower stability and activity |
| 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-y]urea | Urea functional group | Different mechanism, less potent |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)benzenesulfonamide:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF7, suggesting significant anticancer potential.
- Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes, including carbonic anhydrase, which is crucial for tumor growth regulation.
- Pharmacokinetics and Toxicology : Preliminary toxicological assessments have shown that the compound exhibits low toxicity profiles in animal models, indicating its potential for further development as a therapeutic agent.
特性
IUPAC Name |
4-tert-butyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYVCPSLSRWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














